(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
(Z)-N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a heterocyclic acrylamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group and an acrylamide-linked 3,4,5-trimethoxyphenyl moiety.
Properties
IUPAC Name |
(Z)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-15-7-6-8-20(16(15)2)28-25(18-13-33-14-19(18)27-28)26-23(29)10-9-17-11-21(30-3)24(32-5)22(12-17)31-4/h6-12H,13-14H2,1-5H3,(H,26,29)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZNKGLDLAKAAO-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule that integrates various structural features which are anticipated to confer significant biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Structural Overview
This compound features:
- A thieno[3,4-c]pyrazole moiety.
- An acrylamide backbone.
- Two aromatic substituents: a 2,3-dimethylphenyl group and a trimethoxyphenyl group.
The unique combination of these functional groups suggests diverse interactions with biological targets, potentially enhancing its pharmacological profiles.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies. Common approaches include:
- Condensation Reactions: Utilizing thieno[3,4-c]pyrazole derivatives with appropriate acrylamide precursors.
- Functionalization Techniques: Employing various reagents to introduce the dimethyl and trimethoxy groups selectively.
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The following table summarizes the potential activities associated with this compound and its analogs:
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| Thiazole Derivatives | Anticancer | Contains sulfur in the ring structure |
| Pyrazole Derivatives | Anti-inflammatory | Exhibits varied substitution patterns |
| Acrylamide Compounds | Neurotoxic effects | Commonly used as building blocks in drug design |
Case Studies and Research Findings
-
GSK-3β Inhibition:
- Similar thieno[3,4-c]pyrazole derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β), with IC₅₀ values in the low nanomolar range (e.g., 3.1 nM) .
- These compounds demonstrated neuroprotective effects by reducing tau phosphorylation and promoting neuronal differentiation .
- Anti-Alzheimer's Activity:
- Antiviral Properties:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound shares a thieno[3,4-c]pyrazole-acrylamide scaffold with several analogs (Table 1).
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity.
Key Observations:
Substituent Effects on Lipophilicity: The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity (logP) compared to analogs with fewer methoxy groups (e.g., 3,4-dimethoxyphenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
Electronic and Steric Modifications :
- Chlorine (in ) is electron-withdrawing, while methyl groups (target compound) are electron-donating, altering the electronic environment of the aromatic ring.
- The benzo[d][1,3]dioxol-5-yl group in adds rigidity and polarity due to the fused oxygen-containing ring, contrasting with the flexible trimethoxyphenyl group in the target compound.
Heterocyclic Core Variations: The thieno[3,4-c]pyrazole core in the target compound and differs from the pyridine-based scaffold in , which may influence target selectivity (e.g., kinase inhibition vs. GPCR modulation).
Q & A
Q. What are the common synthetic routes for synthesizing (Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its analogs?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including cyclization of thiophene/pyrazole precursors and acrylamide coupling. For example, similar acrylamide derivatives are synthesized via condensation of oxazol-5(4H)-ones with amines under reflux conditions in ethanol . Key intermediates like 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one are reacted with alkylamines to form acrylamide derivatives. Reaction optimization (e.g., solvent choice, temperature, stoichiometry) is critical for stereochemical control, particularly for the (Z)-configuration .
Q. How is the purity and structural integrity of this compound validated during synthesis?
- Methodological Answer : Analytical techniques include:
- 1H-NMR/13C-NMR : To confirm substituent positions and stereochemistry (e.g., δ 2.20–3.87 ppm for methyl/methoxy groups in similar acrylamides) .
- LC/MS (ESI) : For molecular weight confirmation (e.g., [M+H]+ peaks at m/z 451.2 for structurally related compounds) .
- Elemental analysis : To verify carbon, hydrogen, and nitrogen content (e.g., C, 69.01%; H, 5.99%; N, 6.20% in analogs) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related acrylamides exhibit antioxidant and anti-inflammatory activities. For example, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene derivatives show in vitro radical scavenging (DPPH assay) and in vivo anti-inflammatory effects (carrageenan-induced paw edema model) . The 3,4,5-trimethoxyphenyl group is hypothesized to enhance bioavailability and receptor binding due to its electron-rich aromatic system .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and stereoselectivity?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity in cyclization steps, while ethanol/water mixtures improve crystallization .
- Catalyst use : Copper or iron catalysts in cycloaddition reactions improve regioselectivity for pyrazole/thiophene ring formation .
- Temperature control : Reflux conditions (70–80°C) minimize side reactions in acrylamide coupling .
Q. What strategies resolve contradictions between in vitro and in vivo biological data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomal assays) to explain discrepancies in activity. For instance, poor oral bioavailability may limit in vivo efficacy despite strong in vitro antioxidant results .
- Dose-response studies : Use tiered dosing in animal models to identify therapeutic windows .
- Target validation : Employ CRISPR/Cas9 or siRNA to confirm specific molecular targets (e.g., COX-2 for anti-inflammatory activity) .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular docking : Predict binding affinities to targets like NF-κB or MAPK using software (AutoDock, Schrödinger). The 3,4,5-trimethoxyphenyl group’s planar structure may favor π-π stacking in hydrophobic pockets .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity to prioritize synthetic targets .
Q. What analytical challenges arise in characterizing stereoisomers of this compound?
- Methodological Answer :
- Chiral HPLC : Separate (Z)/(E) isomers using columns like Chiralpak IG-3 with hexane/isopropanol mobile phases .
- X-ray crystallography : Resolve absolute configuration ambiguities (e.g., thieno[3,4-c]pyrazole ring conformation) .
- NOE NMR : Confirm spatial proximity of substituents (e.g., acrylamide double-bond geometry) .
Data Interpretation & Experimental Design
Q. How should researchers address variability in biological assay results across studies?
- Methodological Answer :
- Standardized protocols : Adopt OECD guidelines for antioxidant (e.g., ABTS/DPPH) and anti-inflammatory (e.g., LPS-stimulated macrophage) assays .
- Positive controls : Include ascorbic acid (antioxidant) and dexamethasone (anti-inflammatory) to normalize inter-lab variability .
- Replicate design : Use ≥3 biological replicates with statistical analysis (ANOVA, Tukey’s test) .
Q. What structural modifications could improve metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute labile ester groups (e.g., ethyl) with trifluoromethyl or cyclopropyl moieties to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the acrylamide group with a cleavable moiety (e.g., glucuronide) for targeted release .
Q. How can environmental impact assessments inform the safe handling of this compound?
- Methodological Answer :
- Ecotoxicity screening : Use Daphnia magna or algae growth inhibition assays to assess aquatic toxicity .
- Biodegradation studies : Apply OECD 301F guidelines to evaluate persistence in soil/water systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
